3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine 3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13732666
InChI: InChI=1S/C14H12F3NO/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8H,18H2,1H3
SMILES: COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N
Molecular Formula: C14H12F3NO
Molecular Weight: 267.25 g/mol

3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

CAS No.:

Cat. No.: VC13732666

Molecular Formula: C14H12F3NO

Molecular Weight: 267.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine -

Specification

Molecular Formula C14H12F3NO
Molecular Weight 267.25 g/mol
IUPAC Name 2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline
Standard InChI InChI=1S/C14H12F3NO/c1-19-13-8-10(5-6-12(13)18)9-3-2-4-11(7-9)14(15,16)17/h2-8H,18H2,1H3
Standard InChI Key MYTDITNLEJBDEY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline, reflects its biphenyl core with substituents at specific positions. The methoxy group (-OCH₃) at the 3-position and trifluoromethyl group (-CF₃) at the 3'-position introduce steric and electronic effects that influence reactivity and intermolecular interactions. The amino group (-NH₂) at the 4-position provides a site for further functionalization, such as amidation or Schiff base formation.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₂F₃NO
Molecular Weight267.25 g/mol
IUPAC Name2-methoxy-4-[3-(trifluoromethyl)phenyl]aniline
SMILESCOC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)N
InChIKeyMYTDITNLEJBDEY-UHFFFAOYSA-N

Electronic and Steric Effects

The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the adjacent benzene ring and enhancing resistance to metabolic degradation. Conversely, the methoxy group donates electrons through resonance, creating a push-pull electronic configuration that may influence photophysical properties in materials applications. The amino group’s lone pair enables participation in hydrogen bonding and coordination chemistry, broadening its utility in supramolecular systems.

Synthesis and Preparation

Table 2: Representative Synthesis Steps

StepReactantsConditionsYield
13-bromo-4-methoxyaniline + 3-(trifluoromethyl)phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C~65%
2Nitro reduction (if applicable)H₂/Pd-C, EtOH>90%

Alternative Pathways

Recent advances in amine-catalyzed metal-free synthesis offer eco-friendly routes for trifluoromethylated aromatics. For example, Peng et al. demonstrated that tertiary amines can mediate the regioselective functionalization of CF₃-substituted benzenes under mild conditions . Adapting such methods could streamline the production of this compound while avoiding transition-metal residues.

Physicochemical Properties

Spectroscopic Characterization

While experimental spectra are unavailable, predicted data include:

  • ¹H NMR: Aromatic protons near δ 6.8–7.6 ppm, methoxy singlet at δ 3.8 ppm, and amino protons at δ 5.2 ppm (broad).

  • ¹³C NMR: CF₃ carbon at ~125 ppm (q, J = 270 Hz), methoxy carbon at δ 55 ppm.

  • IR: N-H stretch (~3400 cm⁻¹), C-F stretches (1100–1200 cm⁻¹) .

Applications in Pharmaceutical Research

Drug Discovery

The trifluoromethyl group is a hallmark of bioactive molecules, improving pharmacokinetics by enhancing metabolic stability and membrane permeability. This compound’s scaffold resembles Celecoxib (a COX-2 inhibitor), suggesting potential as a anti-inflammatory agent. Further functionalization could yield analogs targeting kinases or G-protein-coupled receptors.

Agrochemistry

In agrochemicals, the CF₃ group confers resistance to photodegradation, a desirable trait for herbicides and fungicides. Derivatives of this compound might act as enzyme inhibitors in plant pathogens, analogous to Trifloxystrobin.

Materials Science Applications

Organic Electronics

Biphenyl derivatives are key components in OLEDs and liquid crystals. The electron-deficient CF₃ group could facilitate electron transport in emissive layers, while the methoxy group might tune emission wavelengths. Preliminary studies on similar compounds show luminescence maxima in the blue-green region.

Supramolecular Chemistry

The amino group enables self-assembly into hydrogen-bonded networks or coordination polymers. Such structures have applications in gas storage, catalysis, and sensors. For instance, Cu(II) complexes of analogous amines exhibit catalytic activity in oxidation reactions.

Challenges and Future Directions

Synthetic Optimization

Current yields (~65%) from Suzuki-Miyaura coupling could be improved via microwave-assisted synthesis or flow chemistry. Additionally, enantioselective routes may be needed if chiral centers are introduced in derivatives.

Biological Profiling

In vitro toxicity and ADMET studies are critical next steps. Computational models predict moderate hepatotoxicity due to the aromatic amine moiety, necessitating experimental validation .

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